N-(furan-2-ylmethyl)-2-methylbutan-2-amine
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Description
“N-(furan-2-ylmethyl)-2-methylbutan-2-amine” is a compound that contains a furan ring and an amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The amine group consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .
Synthesis Analysis
While the specific synthesis pathway for “this compound” isn’t available, compounds with similar structures are often synthesized through reactions involving furfurylamine, furfuryl alcohol, and certain acids . These reactions are often carried out in a microwave reactor in the presence of effective coupling reagents .Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the conditions and the reagents present. Furan rings can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Amines can also participate in a wide range of reactions, including alkylation, acylation, and condensation with carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Generally, amines are basic due to the presence of a lone pair of electrons on the nitrogen atom . Furan rings are aromatic and relatively stable .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-10(2,3)11-8-9-6-5-7-12-9/h5-7,11H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDDSVHDLRGMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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